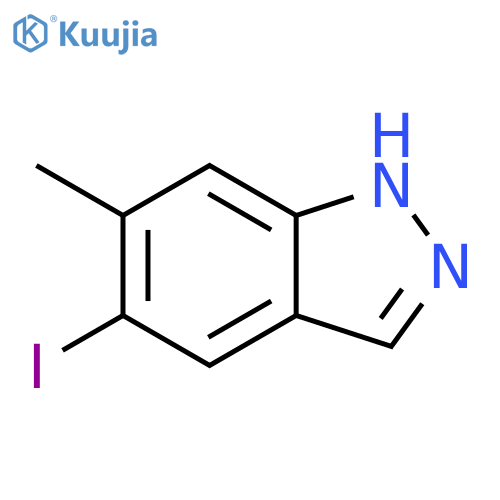

Cas no 1034154-15-8 (5-Iodo-6-methyl-1H-indazole)

5-Iodo-6-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-6-methyl-1H-indazole

- 1H-Indazole, 5-iodo-6-methyl-

- AMY24481

- DTXSID70731571

- CS-0131065

- SCHEMBL836457

- AKOS022173174

- D97534

- 1034154-15-8

- AS-76269

- 5-Iodo-6-methylindazole

- MFCD11878568

- MJGCOYCORNCDRI-UHFFFAOYSA-N

-

- MDL: MFCD11878568

- インチ: InChI=1S/C8H7IN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)

- InChIKey: MJGCOYCORNCDRI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=NNC=C2C=C1I

計算された属性

- せいみつぶんしりょう: 257.96540g/mol

- どういたいしつりょう: 257.96540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 28.7Ų

5-Iodo-6-methyl-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0997520-5g |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 95% | 5g |

$700 | 2024-08-02 | |

| Alichem | A269001406-1g |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 95% | 1g |

$607.60 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV356-50mg |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 97+% | 50mg |

248.0CNY | 2021-07-15 | |

| Chemenu | CM150544-250mg |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 95% | 250mg |

$*** | 2023-04-03 | |

| Chemenu | CM150544-1g |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 95% | 1g |

$*** | 2023-04-03 | |

| abcr | AB594253-250mg |

5-Iodo-6-methyl-1H-indazole; . |

1034154-15-8 | 250mg |

€119.10 | 2024-07-19 | ||

| Aaron | AR0099T0-5g |

5-Iodo-6-Methyl-1H-indazole |

1034154-15-8 | 97% | 5g |

$318.00 | 2025-02-11 | |

| 1PlusChem | 1P0099KO-1g |

5-Iodo-6-Methyl-1H-indazole |

1034154-15-8 | 97% | 1g |

$131.00 | 2023-12-26 | |

| Ambeed | A295651-1g |

5-Iodo-6-methyl-1H-indazole |

1034154-15-8 | 97% | 1g |

$59.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y0997520-5g |

5-iodo-6-methyl-1H-indazole |

1034154-15-8 | 95% | 5g |

$480 | 2025-02-27 |

5-Iodo-6-methyl-1H-indazole 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

5-Iodo-6-methyl-1H-indazoleに関する追加情報

5-Iodo-6-methyl-1H-indazole: A Comprehensive Overview

The compound 5-Iodo-6-methyl-1H-indazole, identified by the CAS number 1034154-15-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, which is a heterocyclic aromatic system with two nitrogen atoms. The presence of an iodine atom at the 5-position and a methyl group at the 6-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and biological studies.

Indazoles have been extensively studied due to their diverse applications in drug discovery. The 5-Iodo-6-methyl-1H-indazole structure is particularly intriguing because the iodine atom at position 5 can act as a leaving group, facilitating nucleophilic substitutions. This property has been exploited in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role in the development of kinase inhibitors, which are crucial for targeting various diseases such as cancer and inflammatory disorders.

One of the most promising applications of 5-Iodo-6-methyl-1H-indazole lies in its ability to serve as a scaffold for constructing complex molecular architectures. Researchers have employed this compound in click chemistry reactions, where it undergoes efficient coupling with other functional groups to form stable bonds. This approach has significantly streamlined the synthesis of multi-functional molecules, enhancing their potential as drug candidates.

In addition to its synthetic versatility, 5-Iodo-6-methyl-1H-indazole exhibits interesting photophysical properties. Studies have shown that this compound can act as a photosensitizer in certain reactions, making it a valuable tool in photocatalysis. Its ability to absorb light energy and transfer it to reaction partners has opened new avenues for sustainable chemical processes.

The indazole core of this compound is also known for its π-electron-rich aromatic system, which contributes to its stability and reactivity. The methyl group at position 6 introduces additional steric hindrance, which can influence both the reactivity and selectivity of the molecule during chemical transformations. This balance between electronic and steric effects makes 5-Iodo-6-methyl-1H-indazole a versatile building block in organic synthesis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 5-Iodo-6-methyl-1H-indazole. Quantum mechanical calculations have revealed that the iodine atom at position 5 significantly alters the electron density distribution within the molecule, enhancing its reactivity towards nucleophilic attacks. These findings have been instrumental in designing more efficient synthetic pathways for this compound.

The synthesis of 5-Iodo-6-methyl-1H-indazole typically involves multi-step processes that include nucleophilic substitutions, oxidations, and cyclizations. One common approach starts with an indole derivative, which undergoes alkylation followed by iodination to yield the desired product. Optimization of these steps has led to higher yields and improved purity levels, making this compound more accessible for research purposes.

In terms of biological activity, 5-Iodo-6-methyl-1H-indazole has shown potential as an anti-inflammatory agent. Preclinical studies indicate that it can inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for anticancer drug development.

The integration of 5-Iodo-6-methyl-1H-indazole into medicinal chemistry programs has been further bolstered by its compatibility with modern drug delivery systems. Researchers have explored its encapsulation within lipid nanoparticles and hydrogels, enhancing its bioavailability and targeting capabilities. These innovations are expected to play a pivotal role in translating this compound into clinical applications.

In conclusion, 5-Iodo-6-methyl-1H-indazole (CAS No: 1034154-15-) stands out as a multifaceted molecule with immense potential across various scientific domains. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological applications, underscore its importance as a key player in contemporary research efforts.

1034154-15-8 (5-Iodo-6-methyl-1H-indazole) 関連製品

- 1082040-12-7(4-Methyl-5-iodo-(1H)indazole)

- 1082040-11-6(6-Iodo-5-methyl-1H-indazole)

- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)

- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)

- 1626335-84-9(4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine)

- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)

- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2199500-65-5((1S)-3,3-difluorocyclohexane-1-carboxylic acid)

- 1254196-53-6(1-Bromo-4-chloro-7,8-dimethylimidazo[1,2-A]quinoxaline)

- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)